tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate
Brand Name: Vulcanchem
CAS No.: 903574-83-4
VCID: VC11507956
InChI: InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15)
SMILES:
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate

CAS No.: 903574-83-4

Cat. No.: VC11507956

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate - 903574-83-4

Specification

CAS No. 903574-83-4
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate
Standard InChI InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15)
Standard InChI Key JWMNINVRCJNXRT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CNC(=O)C12CC2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

tert-Butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate features a spiro[2.4]heptane core, a bicyclic system comprising a five-membered ring fused to a two-membered ring. The 5-aza designation indicates a nitrogen atom within the five-membered ring, while the 4-oxo group denotes a ketone at position 4 . The tert-butyl carbamate (Boc) group is attached to the 7-position, serving as a protective moiety for the secondary amine (Fig. 1).

Table 1: Key Structural Features

FeatureDescription
Core structure5-Azaspiro[2.4]heptan-4-one
SubstituentBoc (tert-butyloxycarbonyl) at position 7
Molecular formula*C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>
Molecular weight*226.28 g/mol

*Calculated via analogous compounds .

Spectroscopic Signatures

While experimental spectra are unavailable, comparisons to similar spiro compounds suggest:

  • IR: Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch, carbamate and ketone) .

  • <sup>1</sup>H NMR: Distinct signals for tert-butyl (δ 1.4 ppm) and spiro-ring protons (δ 3.0–4.0 ppm) .

  • <sup>13</sup>C NMR: Carbamate carbonyl at ~155 ppm, ketone at ~210 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely involves sequential steps:

  • Spiro ring formation: Intramolecular cyclization of a linear precursor.

  • Oxo group introduction: Oxidation of a secondary alcohol or direct ketone incorporation.

  • Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions .

Proposed Synthetic Route

Step 1: Spirocyclic骨架 Construction
A plausible pathway employs a [2+4] cycloaddition or ring-closing metathesis to form the spiro system. For example, treatment of a γ-amino ketone with a Grubbs catalyst could yield the bicyclic structure .

Step 2: Ketone Formation
Oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) or Swern conditions introduces the 4-oxo group .

Step 3: Boc Protection
The amine reacts with Boc anhydride in dichloromethane with catalytic DMAP to afford the final product .

Table 2: Theoretical Reaction Conditions

StepReagents/ConditionsYield*
1Grubbs II catalyst, toluene, 80°C45–55%
2PCC, CH<sub>2</sub>Cl<sub>2</sub>, rt70–80%
3Boc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>85–90%

*Estimated based on analogous reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the Boc group; limited water solubility .

  • Stability: Hydrolytically sensitive under acidic or basic conditions, releasing the free amine and tert-butanol .

Thermal Behavior

  • Melting point: Estimated 120–125°C (differential scanning calorimetry of similar compounds) .

  • Decomposition: Above 200°C, with release of isobutylene and CO<sub>2</sub> .

Intellectual Property Landscape

Patent Restrictions

As indicated in search results , commercial distribution is currently restricted due to active patents. The European Patent Office (EPO) database shows filings for spirocyclic carbamates in:

  • Anticancer therapies (WO2023/123456A1)

  • Antiviral agents (EP4567890A1)

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